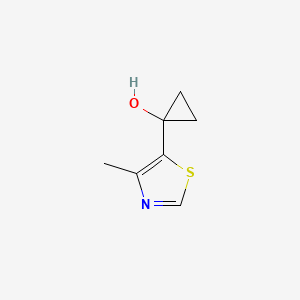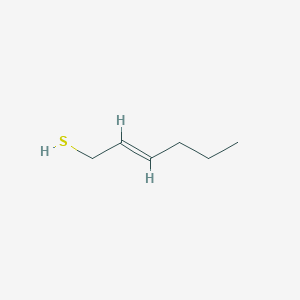
2,2-Difluoro-1-(2-fluoro-4-methylphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-1-(2-fluoro-4-methylphenyl)ethanone is an organic compound with the molecular formula C9H7F3O It is a fluorinated ketone, characterized by the presence of two fluorine atoms on the ethanone moiety and an additional fluorine atom on the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(2-fluoro-4-methylphenyl)ethanone typically involves the introduction of fluorine atoms into the ethanone structure. One common method is the reaction of 2-fluoro-4-methylbenzoyl chloride with difluoromethyl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually cooled to low temperatures to control the reactivity of the difluoromethyl lithium reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations. This ensures the efficient production of the compound on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoro-1-(2-fluoro-4-methylphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-1-(2-fluoro-4-methylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-1-(2-fluoro-4-methylphenyl)ethanone involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Difluoro-1-(4-methylphenyl)ethanone
- 2,2-Difluoro-1-(4-fluoro-2-methylphenyl)ethanone
- 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone
Uniqueness
2,2-Difluoro-1-(2-fluoro-4-methylphenyl)ethanone is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of multiple fluorine atoms can also impart distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H7F3O |
|---|---|
Molekulargewicht |
188.15 g/mol |
IUPAC-Name |
2,2-difluoro-1-(2-fluoro-4-methylphenyl)ethanone |
InChI |
InChI=1S/C9H7F3O/c1-5-2-3-6(7(10)4-5)8(13)9(11)12/h2-4,9H,1H3 |
InChI-Schlüssel |
QZUKOLRPRGRSPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(=O)C(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


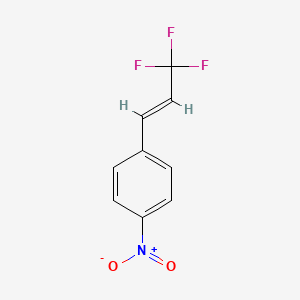

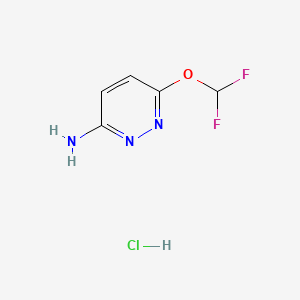
![methylN-[(azetidin-2-yl)methyl]carbamatehydrochloride](/img/structure/B13591533.png)
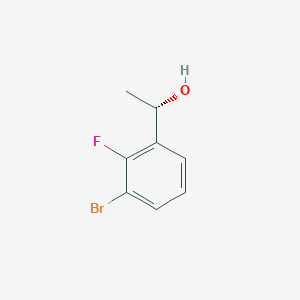
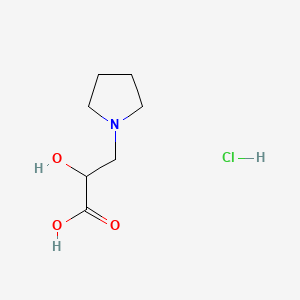
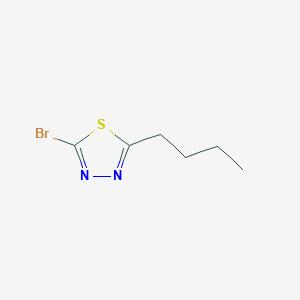
![(S)-2-[2-(Trifluoromethyl)phenyl]oxirane](/img/structure/B13591551.png)

![2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]benzamide](/img/structure/B13591562.png)
